N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide, also known as CPP or CPP-115, is a compound that has been extensively studied for its potential use as a treatment for various neurological disorders. CPP-115 is a derivative of vigabatrin, an antiepileptic drug, and has been shown to have similar properties in inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA).
作用机制
N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115 works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA. By inhibiting GABA-AT, this compound-115 increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and a reduction in seizures and anxiety.
Biochemical and Physiological Effects
This compound-115 has been shown to increase GABA levels in the brain, leading to increased inhibitory neurotransmission. This results in a reduction in seizures and anxiety in animal studies. This compound-115 has also been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of addiction.
实验室实验的优点和局限性
One advantage of using N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115 in lab experiments is its specificity for GABA-AT inhibition, which allows for precise control over GABA levels in the brain. However, this compound-115 has a short half-life and may require multiple doses to maintain therapeutic levels in the brain.
未来方向
Future research on N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115 could focus on its potential use as a treatment for other neurological disorders, such as depression and post-traumatic stress disorder. Additionally, research could explore the development of more potent and longer-lasting derivatives of this compound-115 for improved therapeutic efficacy.
合成方法
The synthesis of N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115 involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 4-chlorophenylhydrazine ethyl acetoacetate, which is then reacted with methyl iodide to form N-(4-chlorophenyl)-N-methyl-2-oxo-2-(1-phenylethyl)acetamide. This compound is then reacted with hydrazine hydrate to form this compound-115.
科学研究应用
N-(4-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide-115 has been studied extensively for its potential use as a treatment for various neurological disorders, including epilepsy, addiction, and anxiety. In animal studies, this compound-115 has been shown to increase GABA levels in the brain, leading to a reduction in seizures and withdrawal symptoms.
属性
分子式 |
C18H16ClN3O |
---|---|
分子量 |
325.8 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-N,5-dimethyl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H16ClN3O/c1-13-17(12-20-22(13)16-6-4-3-5-7-16)18(23)21(2)15-10-8-14(19)9-11-15/h3-12H,1-2H3 |
InChI 键 |
CVHARIKFYSCRKB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(C)C3=CC=C(C=C3)Cl |
规范 SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(C)C3=CC=C(C=C3)Cl |
溶解度 |
47.9 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。